methyl 2-{[2-oxo-4-(2-oxo-2H-chromen-3-yl)-2H-chromen-7-yl]oxy}propanoate
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Overview
Description
Methyl 2-{[2-oxo-4-(2-oxo-2H-chromen-3-yl)-2H-chromen-7-yl]oxy}propanoate is a complex organic compound belonging to the class of coumarin derivatives Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{[2-oxo-4-(2-oxo-2H-chromen-3-yl)-2H-chromen-7-yl]oxy}propanoate typically involves the condensation of 4-hydroxycoumarin with methyl 2-bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like ethanol or acetonitrile. The product is then purified using column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[2-oxo-4-(2-oxo-2H-chromen-3-yl)-2H-chromen-7-yl]oxy}propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various esters or amides.
Scientific Research Applications
Methyl 2-{[2-oxo-4-(2-oxo-2H-chromen-3-yl)-2H-chromen-7-yl]oxy}propanoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Studied for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of photoactive materials and fluorescent sensors.
Mechanism of Action
The mechanism of action of methyl 2-{[2-oxo-4-(2-oxo-2H-chromen-3-yl)-2H-chromen-7-yl]oxy}propanoate involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial DNA gyrase, contributing to its antimicrobial activity. The pathways involved include oxidative stress modulation and apoptosis induction .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-{[2-oxo-4-phenyl-2H-chromen-7-yl]oxy}propanoate
- Ethyl 2-{[2-oxo-4-phenyl-2H-chromen-7-yl]oxy}propanoate
- Methyl 2-{[2-oxo-4-methyl-2H-chromen-7-yl]oxy}propanoate
Uniqueness
Methyl 2-{[2-oxo-4-(2-oxo-2H-chromen-3-yl)-2H-chromen-7-yl]oxy}propanoate is unique due to its dual coumarin structure, which imparts distinct chemical and biological properties. This dual structure enhances its ability to interact with multiple molecular targets, making it a versatile compound for various applications .
Properties
Molecular Formula |
C22H16O7 |
---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
methyl 2-[2-oxo-4-(2-oxochromen-3-yl)chromen-7-yl]oxypropanoate |
InChI |
InChI=1S/C22H16O7/c1-12(21(24)26-2)27-14-7-8-15-16(11-20(23)28-19(15)10-14)17-9-13-5-3-4-6-18(13)29-22(17)25/h3-12H,1-2H3 |
InChI Key |
KOKGDWOCSFANIR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)OC)OC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC4=CC=CC=C4OC3=O |
Origin of Product |
United States |
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